3-(Methoxydimethylsilyl)propyl acrylate

Description

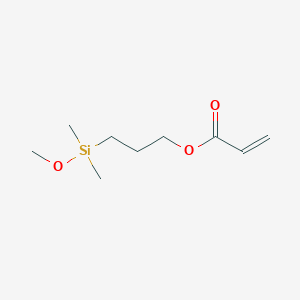

Structure

3D Structure

Propriétés

IUPAC Name |

3-[methoxy(dimethyl)silyl]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si/c1-5-9(10)12-7-6-8-13(3,4)11-2/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRUJAKCJLCJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431052 | |

| Record name | 2-Propenoic acid, 3-(methoxydimethylsilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111918-90-2 | |

| Record name | 2-Propenoic acid, 3-(methoxydimethylsilyl)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methoxydimethylsilyl)propyl Acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-(Methoxydimethylsilyl)propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxydimethylsilyl)propyl acrylate (CAS No. 111918-90-2) is a bifunctional organosilane that possesses both a polymerizable acrylate group and a hydrolyzable methoxysilyl group. This unique combination of reactive sites makes it a valuable monomer and coupling agent in the synthesis of advanced materials. Its ability to form covalent bonds with both organic polymers and inorganic substrates allows for the creation of hybrid materials with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its key chemical and physical properties are summarized in the table below. It is important to distinguish this compound from similar silane coupling agents such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), which has different physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | (3-Acryloxypropyl)dimethylmethoxysilane, Acrylic Acid 3-(Methoxydimethylsilyl)propyl Ester | [1] |

| CAS Number | 111918-90-2 | [1] |

| Molecular Formula | C₉H₁₈O₃Si | [2] |

| Molecular Weight | 202.32 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 54-55 °C at 0.1 mmHg | [2] |

| Density | 0.929 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4340 to 1.4380 | [2] |

| Flash Point | 85 °C | [2] |

| Purity | >95.0% (GC) | [3] |

| Solubility | Soluble in most aliphatic solvents, aromatics, alcohols, and ketones. Slightly soluble in water, with which it slowly reacts. | [4] |

| Stability | Stable in sealed containers stored in the dark at 0-5°C. Polymerization can occur at elevated temperatures. Reacts with moisture. | [2] |

Chemical Structure and Reactivity

The structure of this compound features a propyl acrylate group attached to a dimethylmethoxysilane group.

The reactivity of this molecule is governed by its two primary functional groups:

-

Acrylate Group: The carbon-carbon double bond of the acrylate group is susceptible to free-radical polymerization, allowing the molecule to be incorporated into polymer chains. This is a key feature for its use as a monomer.

-

Methoxysilyl Group: The methoxy group attached to the silicon atom is hydrolyzable. In the presence of water, it can undergo hydrolysis to form a reactive silanol group (-Si-OH). This silanol group can then condense with other silanol groups to form stable siloxane bonds (Si-O-Si) or react with hydroxyl groups on the surfaces of inorganic materials like glass and metal oxides, forming a covalent linkage.

Experimental Protocols

Synthesis via Hydrosilylation

A common method for synthesizing acryloxypropyl-functionalized silanes is the hydrosilylation of an allyl acrylate with a hydridosilane, catalyzed by a platinum complex.[5]

Reaction Scheme:

Detailed Protocol:

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. The system is purged with an inert gas (e.g., nitrogen or argon).

-

Charging Reactants: The flask is charged with dimethylmethoxysilane and a platinum catalyst, such as Karstedt's catalyst (typically in the ppm range).

-

Addition of Allyl Acrylate: Allyl acrylate, often containing a polymerization inhibitor like MEHQ, is added dropwise from the dropping funnel to the stirred silane solution.

-

Reaction Conditions: The reaction is exothermic. The temperature is maintained between 60-80°C. The addition rate of allyl acrylate is controlled to manage the exotherm.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to track the consumption of the reactants.

-

Purification: Upon completion, the crude product is purified by vacuum distillation to remove unreacted starting materials and the catalyst.

Characterization

FTIR spectroscopy is used to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation: A drop of the purified liquid is placed on an ATR crystal, or a thin film is prepared between two KBr plates.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Peaks (based on analogous compounds):

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950, ~2850 | C-H stretch | Alkyl groups |

| ~1725 | C=O stretch | Ester |

| ~1635 | C=C stretch | Acrylate |

| ~1410 | C-H bend | Vinyl group |

| ~1170 | C-O stretch | Ester |

| ~1080 | Si-O-C stretch | Methoxysilane |

| ~810 | Si-C stretch | Alkylsilane |

¹H, ¹³C, and ²⁹Si NMR spectroscopy are used for detailed structural elucidation.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: Chemical shifts (δ), signal integrations, and coupling patterns are analyzed to confirm the molecular structure.

Expected ¹H NMR Chemical Shifts (Predicted/Analog-Based):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.4 | dd | =CH₂ (trans to C=O) |

| ~6.1 | dd | =CH₂ (cis to C=O) |

| ~5.8 | dd | -CH= |

| ~4.1 | t | -O-CH₂- |

| ~3.5 | s | -Si-O-CH₃ |

| ~1.8 | m | -CH₂-CH₂-CH₂- |

| ~0.7 | t | -Si-CH₂- |

| ~0.1 | s | -Si-(CH₃)₂ |

MS is used to determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via GC-MS.

-

Ionization: Electron ionization (EI) is a common method.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed. The expected molecular ion peak would be at m/z = 202.

Applications in Drug Development and Research

While specific drug delivery systems based on this compound are not extensively documented, its chemical nature suggests several potential applications in the biomedical field, primarily leveraging its role as a coupling agent and a monomer for creating functional polymers.

Surface Modification of Biomaterials

The methoxysilyl group can be used to covalently bond the molecule to the surface of inorganic biomaterials (e.g., silica, titania, zirconia nanoparticles) or medical devices.[6] The exposed acrylate groups can then be used for further functionalization.

This surface modification can be employed to:

-

Improve Biocompatibility: By grafting biocompatible polymers to the surface.

-

Control Protein Adsorption: Modifying surface chemistry to either promote or prevent protein binding.

-

Immobilize Bioactive Molecules: Covalently attaching drugs, peptides, or enzymes to the surface.

-

Enhance Adhesion: Promoting adhesion between an inorganic filler and a polymer matrix in biomedical composites.

Synthesis of Functional Polymers for Drug Delivery

As a monomer, this compound can be copolymerized with other monomers to create polymers with pendant silyl groups. These polymers can be used to formulate nanoparticles, hydrogels, or micelles for drug encapsulation and delivery.[7] The silyl groups can act as crosslinking sites through hydrolysis and condensation, allowing for the formation of structured delivery systems with controlled release properties. The acrylate backbone is a common feature in many biocompatible polymers used in drug delivery.

Safety and Handling

This compound is a combustible liquid and should be handled with care. It is irritating to the eyes, respiratory system, and skin.[2] On contact with water or moisture, it can liberate methanol, which has its own associated toxicity. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

Conclusion

This compound is a versatile chemical with significant potential in materials science and biomedical applications. Its dual functionality allows for the bridging of organic and inorganic materials, making it an excellent candidate for the development of advanced hybrid materials. For researchers in drug development, its utility as a surface modifier and a monomer for functional polymers opens up possibilities for creating novel drug delivery systems and improving the biocompatibility of medical devices. Further research into the specific biological interactions and formulation science of polymers derived from this monomer will be crucial in fully realizing its potential in the pharmaceutical and biomedical fields.

References

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design | Semantic Scholar [semanticscholar.org]

- 4. (3-Acryloxypropyl)methyldimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]

- 5. benchchem.com [benchchem.com]

- 6. (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE | 13732-00-8 [chemicalbook.com]

- 7. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Methoxydimethylsilyl)propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Methoxydimethylsilyl)propyl acrylate, a bifunctional molecule of significant interest in materials science and advanced drug delivery. This document details the synthetic pathway, experimental protocols, and characterization methods. The information is intended for researchers, scientists, and drug development professionals engaged in the design and application of advanced organosilane-based materials.

Introduction

This compound is a versatile organosilane coupling agent. Its molecular structure is characterized by two key functional moieties: a polymerizable acrylate group and a hydrolyzable methoxydimethylsilyl group. This dual reactivity allows it to act as a molecular bridge, forming covalent bonds between organic polymers and inorganic substrates. This property is highly valuable in the formulation of advanced composites, adhesives, and coatings. In the realm of drug development, such molecules are instrumental in the surface functionalization of nanoparticles, enhancing their stability, biocompatibility, and utility in targeted drug delivery systems.

The synthesis of this compound is most effectively achieved through the platinum-catalyzed hydrosilylation of allyl acrylate with methoxydimethylsilane. This guide outlines the mechanism, experimental setup, and analytical confirmation of this process. While direct, detailed literature on this specific molecule is sparse, the protocol described herein is adapted from the well-established synthesis of structurally similar compounds, such as 3-(trimethoxysilyl)propyl methacrylate.[1]

Synthesis Pathway and Mechanism

The core of the synthesis is the hydrosilylation reaction, a highly efficient addition reaction where a silicon-hydride (Si-H) bond adds across a carbon-carbon double bond.[2] The reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst, which ensures high selectivity for the anti-Markovnikov product.

The reaction mechanism proceeds through several key steps:

-

Oxidative Addition : The Si-H bond of methoxydimethylsilane adds to the platinum(0) catalyst center.

-

Olefin Coordination : The allyl double bond of allyl acrylate coordinates to the platinum complex.

-

Migratory Insertion : The coordinated alkene inserts into the platinum-silicon bond, forming a stable alkyl-platinum intermediate.

-

Reductive Elimination : The final product, this compound, is eliminated from the platinum center, regenerating the active catalyst for the next cycle.

Data Presentation

Quantitative data for the reactants and the final product are summarized below. Spectroscopic data for the product are predicted based on its chemical structure.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | CAS RN | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Allyl Acrylate | 999-55-3 | C₆H₈O₂ | 112.13[3][4] | 46-48 @ 3 Torr[5] | 0.944 @ 20°C[5] |

| Methoxydimethylsilane | 18033-75-5 | C₃H₉OSi | 89.19[6] | Not Available | Not Available |

| This compound | 111918-90-2 | C₉H₁₈O₃Si | 202.33 | Not Available | Not Available |

Table 2: Suggested Reaction Parameters (Adapted from[1])

| Parameter | Value / Condition | Purpose |

| Catalyst | Platinum complex (e.g., Karstedt's) | To catalyze the hydrosilylation reaction. |

| Catalyst Loading | ~10-20 ppm | To ensure efficient reaction with minimal catalyst residue. |

| Inhibitor | MEHQ or Hydroquinone (~50-100 ppm) | To prevent premature polymerization of the acrylate group. |

| Reaction Temperature | 60 - 80 °C | To maintain a controlled reaction rate; the reaction is exothermic. |

| Atmosphere | Inert (Dry Nitrogen or Argon) | To prevent side reactions with moisture and oxygen. |

| Monitoring | Gas Chromatography (GC) or FTIR | To track the consumption of the Si-H reactant. |

Table 3: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Position / Shift | Assignment |

| FTIR | C=O stretch (ester) | ~1725 cm⁻¹ | Acrylate carbonyl group.[7] |

| C=C stretch (alkene) | ~1637 cm⁻¹ | Acrylate vinyl group.[7] | |

| Si-O-C stretch | ~1090 cm⁻¹ | Methoxysilane group. | |

| Si-C stretch | ~1250 cm⁻¹, ~840 cm⁻¹ | Dimethylsilyl group. | |

| C-H stretch (sp², sp³) | 3100-2850 cm⁻¹ | Alkene and alkyl protons. | |

| ¹H NMR | Vinyl Protons | δ 5.8 - 6.4 ppm (m, 3H) | -CH=CH₂ |

| O-CH₂ Protons | δ 4.1 ppm (t, 2H) | -O-CH₂-CH₂- | |

| Si-O-CH₃ Protons | δ 3.5 ppm (s, 3H) | Si-O-CH₃ | |

| Propyl CH₂ Protons | δ 1.7 ppm (m, 2H) | -O-CH₂-CH₂-CH₂-Si- | |

| Si-CH₂ Protons | δ 0.7 ppm (t, 2H) | -CH₂-Si- | |

| Si-CH₃ Protons | δ 0.1 ppm (s, 6H) | Si-(CH₃)₂ |

Experimental Protocols

The following protocols provide a general methodology for the laboratory-scale synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

-

Reactor Setup : A 500 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer. The entire apparatus must be dried in an oven and assembled hot under a stream of dry nitrogen to ensure an inert atmosphere.

-

Charging Reactants : The flask is charged with methoxydimethylsilane and the platinum catalyst (e.g., Karstedt's catalyst, ~10-20 ppm).

-

Addition of Allyl Acrylate : Allyl acrylate, containing an appropriate inhibitor such as 4-methoxyphenol (MEHQ) to prevent premature polymerization, is added to the dropping funnel. It is then added dropwise to the stirred silane solution.

-

Reaction Conditions : The reaction is typically exothermic. The temperature should be maintained between 60-80°C.[1] The addition rate of allyl acrylate must be controlled to keep the temperature within this range, using a water bath for cooling if necessary.

-

Reaction Monitoring : The progress of the reaction is monitored by observing the disappearance of the Si-H bond. This can be tracked using FTIR spectroscopy by monitoring the disappearance of the characteristic Si-H stretching band around 2126 cm⁻¹.[2] Alternatively, Gas Chromatography (GC) can be used to monitor the consumption of reactants.

-

Purification : Upon completion (typically when >99% of the limiting reagent is consumed), the crude product is purified. The catalyst can be removed by filtration through a short plug of activated carbon. The final product is then isolated as a clear, colorless liquid by vacuum distillation to remove any unreacted starting materials and low-boiling impurities.

Protocol 2: Characterization by FTIR Spectroscopy

-

Sample Preparation : A small drop of the purified liquid product is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two KBr plates for transmission analysis.

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal or KBr plates is recorded first. The sample spectrum is then recorded over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

-

Data Analysis : The resulting spectrum is analyzed for the characteristic absorption bands outlined in Table 3 to confirm the presence of the key functional groups in the product and the absence of the Si-H band from the starting material.

Protocol 3: Characterization by ¹H NMR Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of the purified product is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[1]

-

Data Acquisition : A proton NMR spectrum is acquired on a suitable spectrometer (e.g., 400 MHz). Standard acquisition parameters are used.

-

Data Analysis : The chemical shifts (δ), integration values, and signal multiplicities are analyzed to confirm the molecular structure of the final product, matching the expected values in Table 3.

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation is a robust and efficient method for producing this valuable bifunctional molecule. Its structure can be unequivocally confirmed through a combination of spectroscopic techniques, primarily FTIR and NMR, which provide a detailed fingerprint of its constituent functional groups. For professionals in drug development and materials science, this molecule offers a versatile platform for creating advanced hybrid materials and functionalized delivery systems. Careful adherence to inert reaction conditions and appropriate handling are crucial for achieving high purity and yield.

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CAS 999-55-3: Allyl acrylate | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Dimethylmethoxysilane | C3H9OSi | CID 6365036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

3-(Methoxydimethylsilyl)propyl acrylate molecular structure and formula

An In-depth Technical Guide to 3-(Methoxydimethylsilyl)propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, an organosilane compound of interest in materials science and for the functionalization of surfaces in biomedical applications. It details the molecule's structure, physicochemical properties, and relevant experimental protocols.

Molecular Structure and Formula

This compound is a bifunctional molecule featuring a reactive acrylate group and a hydrolyzable methoxysilyl group. This structure allows it to act as a coupling agent, bridging organic polymers and inorganic substrates.

-

Chemical Name: this compound

-

Synonyms: Acrylic Acid 3-(Methoxydimethylsilyl)propyl Ester

-

CAS Registry Number: 111918-90-2

-

Molecular Formula: C₉H₁₈O₃Si

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for its application in formulating coatings, adhesives, and functionalized materials.

| Property | Value | Reference |

| Molecular Weight | 202.33 g/mol | |

| Purity (GC) | >95.0% | |

| Physical State | Liquid (at 20°C) | |

| Storage Temperature | Frozen (<0°C) | |

| Condition to Avoid | Heat Sensitive |

Experimental Protocols

While specific experimental data for this compound is limited, protocols for closely related silane coupling agents, such as 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), provide a strong basis for its synthesis, characterization, and application.

Synthesis Protocol (Proposed)

The synthesis of this compound can be proposed via a hydrosilylation reaction, a common industrial method for producing such organosilanes. This involves the addition of a silane to an unsaturated compound.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Reactor Setup: A reaction vessel is charged with methoxydimethylsilane and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm). A polymerization inhibitor is added to prevent premature reaction of the acrylate group.

-

Addition of Reactant: Allyl acrylate is added dropwise to the stirred solution.

-

Reaction Conditions: The reaction is typically exothermic and the temperature is maintained within a controlled range (e.g., 60-80°C) using a cooling bath.

-

Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) to track the consumption of the reactants.

-

Purification: Once the reaction is complete, the crude product is purified by vacuum distillation to remove the catalyst and any unreacted starting materials, yielding the final product.

Characterization Protocol: FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups in the molecule.

Methodology:

-

Sample Preparation: A small drop of the purified liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first for subtraction.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key expected peaks include:

-

C=O stretch (ester): ~1720 cm⁻¹

-

C=C stretch (acrylate): ~1638 cm⁻¹

-

Si-O-C stretch: ~1080 cm⁻¹

-

Si-C stretch: ~800 cm⁻¹

-

Application Protocol: Surface Modification of Glass

This protocol details how this compound can be used to functionalize a glass surface, making it reactive towards subsequent polymerization steps. This is relevant for creating biocompatible coatings or covalently linking hydrogels to surfaces.

Caption: Experimental workflow for surface functionalization using a silane coupling agent.

Methodology:

-

Cleaning: Glass substrates are thoroughly cleaned with detergent, rinsed extensively with deionized water, and dried completely.

-

Solution Preparation: A dilute solution of this compound is prepared. A common method involves adjusting water to pH 3.5 with acetic acid and then adding the silane, stirring until it dissolves.

-

Surface Treatment: The clean glass plates are immersed in the silane solution and allowed to react for a set period (e.g., one hour) at room temperature. During this time, the methoxy group on the silicon atom hydrolyzes to a silanol (Si-OH), which then condenses with hydroxyl groups on the glass surface, forming a covalent Si-O-Si bond.

-

Rinsing and Drying: The plates are removed, rinsed with a solvent like ethanol to remove excess reagent, and then dried thoroughly. The result is a glass surface functionalized with reactive acrylate groups.

Applications in Research and Development

This compound is primarily used as a silane coupling agent and adhesion promoter in materials science. Its bifunctional nature is key to its utility.

-

Organic-Inorganic Hybrid Materials: It serves to covalently bond organic polymer resins to inorganic fillers (like silica or glass), enhancing the mechanical properties and durability of composite materials.[1]

-

Adhesion Promotion: It is used as a primer on substrates to improve the adhesion of subsequent coatings, adhesives, or sealants.

-

Relevance to Drug Development: In the context of drug development, molecules like this are not active pharmaceutical ingredients but are enabling materials. Their utility lies in the surface modification of drug delivery systems. For example, they can be used to functionalize nanoparticles (e.g., silica-based) to introduce polymerizable groups on the surface.[2] This allows for the subsequent grafting of polymers to enhance stability, biocompatibility, or to create a shell for controlled release of therapeutic agents.[2][3]

References

Unraveling the Reaction: A Technical Guide to the Hydrolysis of Methoxydimethylsilyl Groups

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability and cleavage of protecting groups is paramount. Among these, silyl ethers, such as those derived from methoxydimethylsilyl, play a crucial role. This technical guide provides an in-depth exploration of the hydrolysis mechanism of methoxydimethylsilyl groups, supported by quantitative data, detailed experimental protocols, and a clear visualization of the reaction pathway.

The cleavage of the silicon-oxygen bond in methoxydimethylsilyl ethers is a critical step in many synthetic pathways. This hydrolysis is most commonly facilitated by acidic or basic conditions, with the reaction kinetics and mechanism being significantly influenced by factors such as pH, solvent, and temperature. The steric and electronic properties of the substituents on the silicon atom also play a pivotal role in the lability of the silyl ether.

The Core Mechanism: A Tale of Two Pathways

The hydrolysis of methoxydimethylsilyl groups, like other silyl ethers, proceeds through a bimolecular nucleophilic substitution (SN2-Si) type mechanism. The specific pathway, however, is highly dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the methoxy group.[1][2] This protonation makes the methoxy group a better leaving group (methanol). Subsequently, a water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This attack leads to the formation of a transient pentacoordinate silicon intermediate, which then rapidly eliminates a molecule of methanol to yield the corresponding silanol and regenerates the acid catalyst. The rate of acid-catalyzed hydrolysis is significantly influenced by the steric hindrance around the silicon atom.

Base-Catalyzed Hydrolysis: In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom.[1] This attack also leads to the formation of a pentacoordinate silicon intermediate. This intermediate then breaks down, with the methoxide ion acting as the leaving group, to form the silanol. The rate of base-catalyzed hydrolysis is generally less sensitive to steric effects compared to the acid-catalyzed pathway.

The overall hydrolysis process can be represented by the following logical workflow:

Figure 1. Logical workflow of the acid- and base-catalyzed hydrolysis of methoxydimethylsilyl ethers.

Quantitative Analysis of Hydrolysis Rates

The rate of hydrolysis of silyl ethers is highly dependent on their structure. While specific kinetic data for the methoxydimethylsilyl group is dispersed across various studies, the general trends in stability are well-established. The stability of silyl ethers is directly related to the steric hindrance around the silicon atom.[3][4] Larger, bulkier silyl groups are more stable and less prone to degradation.[3]

| Silyl Group | Relative Rate of Acid-Catalyzed Hydrolysis |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Table 1. Relative resistance of common silyl ethers to acidic hydrolysis.[5] The methoxydimethylsilyl group is expected to have a hydrolysis rate comparable to or slightly faster than the trimethylsilyl (TMS) group due to the electronic effect of the methoxy group and minimal steric hindrance.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are methodologies for studying the hydrolysis of methoxydimethylsilyl groups.

General Procedure for Monitoring Hydrolysis by 1H NMR Spectroscopy

This protocol allows for the real-time monitoring of the hydrolysis reaction by observing the disappearance of the methoxy signal of the starting material and the appearance of the methanol signal.

Materials:

-

Methoxydimethylsilyl-protected substrate

-

Deuterated solvent (e.g., D2O, CD3OD, or a mixture)

-

Acid or base catalyst (e.g., DCl or NaOD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the methoxydimethylsilyl-protected substrate in the chosen deuterated solvent.

-

In an NMR tube, add a known volume of the substrate stock solution.

-

Initiate the reaction by adding a specific amount of the acid or base catalyst.

-

Immediately acquire a 1H NMR spectrum (t=0).

-

Continue to acquire spectra at regular time intervals.

-

Integrate the signals corresponding to the methoxy group of the starting material and the methyl group of the product methanol.

-

Plot the concentration of the starting material versus time to determine the reaction kinetics. A pseudo-first-order rate constant can be calculated if the concentration of water and catalyst remains effectively constant.[6]

Spectrophotometric Assay for Hydrolysis

For substrates that produce a chromogenic product upon hydrolysis, a UV-Vis spectrophotometer can be used for kinetic analysis.[7]

Materials:

-

A methoxydimethylsilyl ether that releases a chromogenic alcohol/phenol upon hydrolysis (e.g., p-nitrophenoxydimethylsilylmethane).

-

Buffer solution of the desired pH.

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

-

Prepare a stock solution of the chromogenic methoxydimethylsilyl ether in a suitable organic solvent (e.g., acetonitrile).

-

In a cuvette, add the buffer solution and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small aliquot of the silyl ether stock solution to the cuvette and mix thoroughly.

-

Immediately begin monitoring the absorbance at the λmax of the released chromophore.

-

Record the absorbance at regular time intervals.

-

The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

Visualization of the Hydrolysis Pathway

The acid-catalyzed hydrolysis mechanism of a methoxydimethylsilyl group can be visualized as a signaling pathway, highlighting the key steps of the reaction.

Figure 2. Acid-catalyzed hydrolysis of a methoxydimethylsilyl group.

References

In-Depth Technical Guide: Safety Data for 3-(Methoxydimethylsilyl)propyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-(Methoxydimethylsilyl)propyl acrylate (CAS RN: 111918-90-2), a versatile silane coupling agent. The information is compiled from safety data sheets and chemical databases to ensure researchers and professionals can handle this compound safely.

Section 1: Chemical Identification and Properties

This substance is identified as this compound, often stabilized with MEHQ (Monomethyl ether hydroquinone).[1] It is used as a coupling agent in the preparation of nanocomposites, such as Al2O3/PMMA.[2][3]

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Acrylic Acid 3-(Methoxydimethylsilyl)propyl Ester | [1] |

| CAS Number | 111918-90-2 | [1] |

| Molecular Formula | C9H18O3Si | [1][2] |

| Molecular Weight | 202.33 g/mol | [2] |

| Physical and Chemical Properties | Value | Source |

| Physical State | Liquid | |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 54-55°C @ 0.1mm Hg | [3] |

| Flash Point | 85°C | [3] |

| Density | 0.929±0.06 g/cm3 (Predicted) | [3] |

| Refractive Index | 1.4340 to 1.4380 | [3] |

| Purity | >95.0% (GC) | [1] |

| Storage Temperature | Frozen (<0°C), in a dark place under an inert atmosphere | [3] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.[1] It is also a combustible liquid.

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Flammable Liquids | Category 4 | H227: Combustible liquid. |

GHS Label Elements: [1]

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

Precautionary Statements: [1]

| Code | Statement |

| P210 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| P264 | Wash hands and face thoroughly after handling. |

| P280 | Wear protective gloves, eye protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P332+P313 | If skin irritation occurs: Get medical advice or attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P313 | If eye irritation persists: Get medical advice or attention. |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Section 3: Emergency Procedures and First Aid

Detailed methodologies for emergency response are crucial for laboratory safety.

First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice or attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention. |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell. |

A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Water, as it may scatter and spread the fire.[1]

-

Protective Equipment: Wear self-contained breathing apparatus if necessary.[4]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Remove all sources of ignition.

-

Use spark-proof tools and explosion-proof equipment.

-

Absorb the spilled material in dry sand or an inert absorbent.

-

Collect the material into a covered container.

-

For large spills, contain the spill by bunding.

-

Dispose of the collected material in accordance with local, regional, and national regulations.[1]

Section 4: Handling, Storage, and Personal Protection

Experimental Protocols for Safe Handling and Storage

-

Handling: Handle in a well-ventilated area. Wear suitable protective equipment. Prevent the generation of vapor or mist. Keep away from flames and hot surfaces and take measures to prevent the buildup of electrostatic charge. Use explosion-proof equipment. Wash hands and face thoroughly after handling. If possible, use a closed system or local exhaust ventilation. Avoid contact with skin, eyes, and clothing.[1]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. It is recommended to store in a freezer at temperatures below 0°C.[3]

Exposure Controls and Personal Protection

| Control Measure | Specification |

| Engineering Controls | Install a closed system or local exhaust ventilation. Ensure safety showers and eye baths are readily available.[1] |

| Respiratory Protection | Vapor respirator. Follow local and national regulations.[1] |

| Hand Protection | Protective gloves.[1] |

| Eye Protection | Safety glasses. A face-shield may be required depending on the situation.[1] |

| Skin and Body Protection | Protective clothing and boots as required.[1] |

Section 5: Stability and Reactivity

-

Reactivity: No specific data is available for this compound.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Hazardous Polymerization: May occur.[1]

Section 6: Toxicological and Ecological Information

Section 7: Visualizing Safety Workflows

Emergency Response for Chemical Spill

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound in a laboratory setting.

Caption: Workflow for handling a chemical spill.

References

Navigating the Nuances of Silane Coupling Agents: A Technical Guide to the Purity and Characterization of 3-(Methoxydimethylsilyl)propyl acrylate

For Immediate Release

In the intricate landscape of advanced materials and drug development, the precise characterization of silane coupling agents is paramount to ensuring product performance and reproducibility. This technical guide offers a comprehensive overview of the purity and characterization of 3-(Methoxydimethylsilyl)propyl acrylate, a key monomer and adhesion promoter. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed examination of analytical methodologies, data interpretation, and experimental workflows.

While in-depth public data specifically for this compound is limited, this guide leverages established analytical principles and data from the closely related and extensively studied analogue, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA), to provide a robust framework for its characterization. It is crucial to note that while the methodologies are analogous, specific parameters will require optimization for this compound.

Compound Identification and Physical Properties

This compound is a bifunctional organosilane featuring a polymerizable acrylate group and a hydrolyzable methoxydimethylsilyl group. These functionalities allow it to act as a molecular bridge between organic polymers and inorganic substrates.

A summary of its known physical and chemical properties, along with those of the related compound 3-(Trimethoxysilyl)propyl acrylate for comparison, is presented in Table 1.

Table 1: Physicochemical Properties

| Property | This compound | 3-(Trimethoxysilyl)propyl Acrylate |

| CAS Number | 111918-90-2[1] | 4369-14-6[2] |

| Molecular Formula | C9H18O3Si[1] | C9H18O5Si[2] |

| Molecular Weight | 202.33 g/mol [1] | 234.32 g/mol [2] |

| Physical State | Liquid (at 20°C)[1] | Colorless to Almost colorless clear liquid[2] |

| Purity (by GC) | >95.0%[1] | >93.0%[2] |

| Boiling Point | Not specified | 95°C/3 mmHg[2] |

| Refractive Index | Not specified | 1.43[2] |

| Specific Gravity | Not specified | 1.06 (20/20)[2] |

| Storage Conditions | Frozen (<0°C)[1] | Room Temperature (Recommended in a cool and dark place, <15°C)[2] |

| Stabilizer | MEHQ[1] | BHT[2] |

Synthesis and Purity

The industrial synthesis of similar alkoxysilyl (meth)acrylates is commonly achieved through the hydrosilylation of an allyl (meth)acrylate with a corresponding silane.[3] In the case of this compound, this would involve the reaction of allyl acrylate with methoxydimethylsilane, typically catalyzed by a platinum complex.[3]

The purity of the final product is critical for its performance. Gas Chromatography (GC) is the primary method for assessing purity and identifying any residual starting materials or by-products.[1][3] A typical purity specification for commercially available this compound is greater than 95.0% as determined by GC.[1] For high-purity applications, such as in the medical or electronics fields, an analytical standard of the related 3-(trimethoxysilyl)propyl methacrylate with a purity of ≥98.0% (GC) is available.[4]

Analytical Characterization Methods

A multi-technique approach is necessary for the comprehensive characterization of this compound, confirming its structure and quantifying its purity.

Chromatographic Analysis

Gas Chromatography (GC): GC is an essential tool for determining the purity of the compound and monitoring the progress of its synthesis.[3] It effectively separates the target molecule from volatile impurities and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed for the analysis of related silane coupling agents like 3-(Trimethoxysilyl)propyl methacrylate.[5] A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid for MS compatibility.[5] This technique is also scalable for preparative separation to isolate impurities.[5]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups within the molecule.[3] The spectrum would be analyzed for characteristic absorption bands corresponding to the acrylate C=O and C=C bonds, as well as Si-O-C and Si-C bonds.

Experimental Protocols (Adapted from 3-(Trimethoxysilyl)propyl methacrylate)

The following are generalized protocols based on methods used for the characterization of 3-(Trimethoxysilyl)propyl methacrylate. These should be considered as a starting point and will require optimization.

Protocol 1: Purity Determination by Gas Chromatography (GC)

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column is typically suitable.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperature: Typically 250°C.

-

Oven Program: A temperature gradient program, for example, starting at 80°C and ramping up to 280°C, to ensure the elution of all components.

-

Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate.

-

Analysis: Inject the sample and integrate the peak areas to determine the relative percentage of the main component and any impurities.

Protocol 2: Structural Confirmation by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[3]

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.[3]

-

²⁹Si NMR Acquisition (Optional): Acquire a silicon-29 NMR spectrum to confirm the silicon environment.[3]

-

Data Analysis: Analyze the chemical shifts, integration values, and signal multiplicities to confirm the expected molecular structure.

Protocol 3: Functional Group Analysis by FTIR Spectroscopy

-

Instrumentation: Fourier-Transform Infrared Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Apply a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[3] A background spectrum of the clean ATR crystal should be recorded first.[3]

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Visualizing Workflows and Structures

Diagrams are provided below to illustrate the chemical structure and analytical workflows.

Caption: Chemical Structure of this compound.

Caption: Generalized Synthesis Workflow.

Caption: Analytical Characterization Workflow.

References

- 1. This compound | 111918-90-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 3-(Trimethoxysilyl)propyl Acrylate | 4369-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-(トリメトキシシリル)プロピルメタクリラート analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(Trimethoxysilyl)propyl methacrylate | SIELC Technologies [sielc.com]

Spectroscopic Analysis of 3-(Methoxydimethylsilyl)propyl Acrylate: A Technical Overview

This technical guide provides a comprehensive overview of the spectroscopic properties of silane coupling agents, focusing on the available data for 3-(Trimethoxysilyl)propyl methacrylate as a proxy for 3-(Methoxydimethylsilyl)propyl acrylate. The information is intended for researchers, scientists, and professionals in drug development and material science.

Introduction

This compound is a bifunctional organosilane featuring a reactive acrylate group and a hydrolyzable methoxydimethylsilyl group. This structure allows it to act as a molecular bridge between organic polymers and inorganic substrates, making it a valuable component in the synthesis of hybrid materials, coatings, and adhesives. Spectroscopic analysis is crucial for confirming the structure and purity of such compounds.

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data for the analogous compound, 3-(Trimethoxysilyl)propyl methacrylate.

¹H NMR Data of 3-(Trimethoxysilyl)propyl Methacrylate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.10 | s | 1H | =CH₂ (cis to C=O) |

| 5.54 | s | 1H | =CH₂ (trans to C=O) |

| 4.10 | t | 2H | -O-CH₂- |

| 3.58 | s | 9H | -Si-(OCH₃)₃ |

| 1.95 | s | 3H | -C(CH₃)= |

| 1.80 | m | 2H | -CH₂-CH₂-Si- |

| 0.70 | t | 2H | -CH₂-Si- |

¹³C NMR Data of 3-(Trimethoxysilyl)propyl Methacrylate

| Chemical Shift (ppm) | Assignment |

| 167.4 | C=O |

| 136.6 | =C(CH₃)- |

| 125.0 | =CH₂ |

| 66.8 | -O-CH₂- |

| 50.5 | -Si-(OCH₃)₃ |

| 22.5 | -CH₂-CH₂-Si- |

| 18.3 | -C(CH₃)= |

| 8.6 | -CH₂-Si- |

FTIR Data of 3-(Trimethoxysilyl)propyl Methacrylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2945 | Strong | C-H stretch (asymmetric) |

| 2840 | Medium | C-H stretch (symmetric) |

| 1720 | Strong | C=O stretch (ester) |

| 1638 | Medium | C=C stretch (alkene) |

| 1455 | Medium | C-H bend (CH₂) |

| 1322 | Medium | C-H bend (CH₃) |

| 1165 | Strong | Si-O-C stretch |

| 1080 | Strong | Si-O-C stretch |

| 945 | Medium | =C-H bend (out of plane) |

| 815 | Medium | Si-C stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and FTIR spectra. The specific parameters may need to be optimized for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat liquid film. Place a drop of the liquid sample between two KBr or NaCl plates.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Logical Flow for ¹H NMR Spectral Interpretation.

The Dual Functionality of 3-(Methoxydimethylsilyl)propyl Acrylate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-(Methoxydimethylsilyl)propyl acrylate is a bifunctional molecule of significant interest in materials science, particularly for applications in drug delivery and biomedical devices. Its unique structure, featuring a polymerizable acrylate group and a hydrolyzable methoxydimethylsilyl group, allows it to act as a versatile linker between organic and inorganic materials. This technical guide provides an in-depth analysis of the core functionalities of these two groups, supported by experimental data and protocols to aid researchers in harnessing the potential of this molecule. While much of the detailed kinetic data in the literature pertains to its close analogue, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), the fundamental principles and reaction mechanisms are analogous and will be discussed herein, with critical distinctions highlighted.

Core Functionalities: A Tale of Two Ends

The utility of this compound stems from its dual-reactive nature. The molecule can be conceptually divided into two key functional domains: the acrylate head and the silyl tail.

-

The Acrylate Group: This vinyl-based functional group is readily polymerizable via free-radical polymerization.[1] This allows for the formation of long-chain polymers and copolymers, creating an organic polymeric backbone. The reactivity of the acrylate group is a cornerstone of its utility in forming coatings, hydrogels, and the organic phase of hybrid materials. Acrylates are generally more reactive than their methacrylate counterparts in radical polymerization.[2] This is attributed to the secondary radical formed at the propagating end of an acrylate chain being less stable and therefore more reactive than the tertiary radical formed by a methacrylate.[3]

-

The Silyl Group: The methoxydimethylsilyl group provides an inorganic coupling functionality. The methoxy group attached to the silicon atom is susceptible to hydrolysis, particularly in the presence of water and a catalyst (acid or base), to form a silanol group (Si-OH).[4][5] These silanol groups are highly reactive and can undergo condensation reactions with other silanols to form stable siloxane bonds (Si-O-Si).[5] This allows for the creation of an inorganic silica network. Furthermore, the silanol groups can react with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides, forming strong covalent bonds.[6][7] This property is fundamental to its role as a surface modification agent and coupling agent. The hydrolysis rate of alkoxysilanes is influenced by the number of alkoxy groups; trialkoxysilanes generally hydrolyze faster than dialkoxysilanes, which in turn are faster than monoalkoxysilanes under acidic conditions.[4]

Physicochemical Properties

| Property | Value (for 3-(Trimethoxysilyl)propyl acrylate) | Reference |

| Molecular Formula | C9H18O5Si | [8] |

| Molecular Weight | 234.32 g/mol | [8] |

| Appearance | Clear liquid | |

| Boiling Point | 68 °C at 0.4 mmHg | [8] |

| Density | 1.055 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.429 | [8] |

Reaction Mechanisms and Pathways

The dual functionality of this compound gives rise to two primary reaction pathways that can occur independently or concurrently: polymerization of the acrylate group and hydrolysis/condensation of the silyl group.

Acrylate Group Polymerization

The acrylate group undergoes free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps.

Caption: Free-radical polymerization pathway of the acrylate group.

Silyl Group Hydrolysis and Condensation

The methoxydimethylsilyl group reacts with water to form silanols, which then condense to form siloxane networks or bind to surfaces.

Caption: Hydrolysis and condensation pathway of the silyl group.

Quantitative Data

Reactivity Ratios

Reactivity ratios (r1, r2) are critical for predicting copolymer composition. While specific data for this compound is scarce, the following table presents data for the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPM, M1) with N-vinyl pyrrolidone (VP, M2), which can serve as a reference.[9]

| Method | r1 (TMSPM) | r2 (NVP) |

| Fineman-Ross | 3.722 | 0.097 |

| Kelen-Tudos | 3.715 | 0.096 |

| Mayo-Lewis | 3.720 | 0.097 |

These results indicate that the TMSPM radical prefers to add another TMSPM monomer over a VP monomer, while the VP radical also prefers to add a TMSPM monomer.[9]

Hydrolysis and Condensation Kinetics

The hydrolysis rate of alkoxysilanes is highly dependent on pH. For 3-(trimethoxysilyl)propyl methacrylate, the hydrolysis is slow at neutral pH but is catalyzed by both acidic and basic conditions.[10] The condensation rate is slowest at a pH of around 4.[10]

| Condition | Hydrolysis Rate | Condensation Rate |

| Acidic (low pH) | Fast | Slow |

| Neutral (pH ≈ 7) | Slowest | Moderate |

| Basic (high pH) | Fast | Fast |

Experimental Protocols

Synthesis of Silane Acrylates (General Protocol for TMSPMA)

A common method for synthesizing silane (meth)acrylates is the hydrosilylation of an allyl (meth)acrylate with a hydridosilane, catalyzed by a platinum complex.[4]

Materials:

-

Allyl acrylate

-

Methoxydimethylsilane

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Dry, inert solvent (e.g., toluene)

-

Inhibitor for radical polymerization (e.g., phenothiazine)

Procedure:

-

Set up a three-necked flask with a condenser, dropping funnel, and thermometer under an inert atmosphere (e.g., nitrogen).

-

Charge the flask with methoxydimethylsilane and the platinum catalyst.

-

Heat the mixture to 60-80°C.

-

Slowly add allyl acrylate from the dropping funnel, maintaining the temperature. The reaction is exothermic.

-

Monitor the reaction progress by Gas Chromatography (GC) until the reactants are consumed.

-

After the reaction is complete, the product can be purified by vacuum distillation.

Caption: Workflow for the synthesis of silane acrylates via hydrosilylation.

Surface Modification of Silica Nanoparticles

This protocol describes the general procedure for grafting silane acrylates onto silica nanoparticles.

Materials:

-

Silica nanoparticles

-

This compound

-

Anhydrous toluene

-

Triethylamine (catalyst, optional)

Procedure:

-

Dry the silica nanoparticles under vacuum at >120°C to remove adsorbed water.

-

Disperse the dried silica nanoparticles in anhydrous toluene via ultrasonication.

-

Add this compound to the dispersion. The amount will depend on the desired grafting density.

-

Add a catalytic amount of triethylamine if desired to accelerate the reaction.

-

Reflux the mixture under an inert atmosphere for several hours (e.g., 24 hours).

-

Cool the mixture and separate the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles repeatedly with toluene and then ethanol to remove unreacted silane.

-

Dry the functionalized nanoparticles under vacuum.

Characterization by FTIR and NMR Spectroscopy

FTIR Spectroscopy:

-

Purpose: To confirm the presence of key functional groups.

-

Sample Preparation: A thin film of the liquid sample on a KBr plate or using an ATR accessory.

-

Characteristic Peaks (for TMSPMA): [4]

-

~2945, 2840 cm⁻¹: C-H stretching

-

~1720 cm⁻¹: C=O stretching (acrylate)

-

~1638 cm⁻¹: C=C stretching (acrylate)

-

~1190, 1080 cm⁻¹: Si-O-C stretching

-

~815 cm⁻¹: Si-C stretching

-

¹H NMR Spectroscopy:

-

Purpose: To confirm the molecular structure.

-

Solvent: CDCl₃

-

Characteristic Shifts (for TMSPMA): [11]

-

~6.1, 5.5 ppm: Vinyl protons of the acrylate group

-

~4.1 ppm: -O-CH₂- protons

-

~3.6 ppm: -Si-O-CH₃ protons

-

~1.9 ppm: -C(CH₃)= protons

-

~1.8 ppm: -CH₂- protons (middle of propyl chain)

-

~0.7 ppm: -Si-CH₂- protons

-

~0.1 ppm: -Si-CH₃ protons

-

Applications in Drug Development

The dual functionality of this compound makes it a valuable tool in drug delivery research.

-

Nanoparticle Functionalization: It can be used to surface-modify inorganic nanoparticles (e.g., silica, iron oxide) to improve their stability in biological media and to provide a platform for further conjugation of targeting ligands or drugs. The acrylate groups on the surface can be polymerized to form a shell around the nanoparticle core.[12]

-

Organic-Inorganic Hybrid Materials: This molecule can be used to create hybrid materials where an organic polymer matrix is covalently linked to an inorganic filler.[13] In drug delivery, this can be used to create drug-eluting composites with enhanced mechanical properties.

-

Drug-Eluting Coatings: Polymerized films of this and other functional monomers can be used as coatings for medical devices, providing a matrix for the controlled release of therapeutic agents.[14] The silyl functionality ensures strong adhesion of the coating to the device surface.

-

Transdermal Patches: Acrylate-based pressure-sensitive adhesives are widely used in transdermal drug delivery systems.[14] The incorporation of silane functionality can improve the adhesion and cohesion of the adhesive matrix.

Caption: Applications in drug development.

Conclusion

This compound is a powerful bifunctional molecule that offers a unique combination of organic polymerizability and inorganic coupling capabilities. A thorough understanding of the distinct yet synergistic functionalities of its acrylate and silyl groups is essential for its effective application. By controlling the polymerization of the acrylate moiety and the hydrolysis and condensation of the silyl group, researchers can design and fabricate a wide range of advanced materials with tailored properties for applications in drug delivery, diagnostics, and beyond. This guide provides a foundational understanding and practical protocols to facilitate further innovation in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Binding of (3-Aminopropyl)triethoxysilane to Polymer Brush-Coated Surfaces by Controlled Activation: Degradation, Activation, and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. afinitica.com [afinitica.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. [PDF] Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review | Semantic Scholar [semanticscholar.org]

- 8. 3-(Trimethoxysilyl)propyl acrylate 92 , BHT 100ppm inhibitor 4369-14-6 [sigmaaldrich.com]

- 9. Poly(ester)–poly(silyl methacrylate) copolymers: synthesis and hydrolytic degradation kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. danabiosci.com [danabiosci.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Surface Modification of Silica Nanoparticles with 3-(Methoxydimethylsilyl)propyl acrylate for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are versatile platforms for a wide range of biomedical applications, including drug delivery, owing to their biocompatibility, high surface area, tunable particle size, and ease of surface functionalization. The modification of the SNP surface is a critical step to impart desired properties, such as drug loading capacity, controlled release characteristics, and targeting capabilities. This document provides detailed protocols and application notes for the surface modification of silica nanoparticles with 3-(Methoxydimethylsilyl)propyl acrylate.

The introduction of acrylate functionalities onto the silica surface via this modification serves as a versatile handle for subsequent covalent conjugation of therapeutic agents or for the polymerization of shells to encapsulate drugs. A prominent application of such functionalized SNPs is in the delivery of chemotherapeutic agents like doxorubicin. Doxorubicin is a widely used anticancer drug known to exert its cytotoxic effects through mechanisms including the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. By delivering doxorubicin via acrylate-modified silica nanoparticles, it is possible to enhance its therapeutic efficacy and potentially mitigate side effects.

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles with controlled size.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30% w/w)

-

Deionized water

Procedure:

-

In a round-bottom flask, prepare a mixture of ethanol and deionized water.

-

Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously at room temperature.

-

Add TEOS dropwise to the stirring solution.

-

Continue stirring at room temperature for 12-24 hours to allow for the formation of silica nanoparticles.

-

Collect the silica nanoparticles by centrifugation.

-

Wash the collected particles thoroughly with ethanol and deionized water (3 cycles of centrifugation and redispersion) to remove any unreacted reagents.

-

Dry the purified silica nanoparticles in an oven at 60-80°C overnight.

Protocol 2: Surface Modification with this compound

This protocol details the grafting of this compound onto the surface of the synthesized silica nanoparticles.

Materials:

-

Synthesized silica nanoparticles

-

This compound

-

Anhydrous toluene

-

Triethylamine (optional, as a catalyst)

Procedure:

-

Disperse the dried silica nanoparticles in anhydrous toluene by sonication to achieve a homogeneous suspension.

-

Add this compound to the silica nanoparticle suspension. The amount of silane can be varied to control the grafting density.

-

(Optional) Add a catalytic amount of triethylamine to the mixture.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours under a nitrogen atmosphere with continuous stirring.

-

After the reaction, allow the mixture to cool to room temperature.

-

Collect the functionalized silica nanoparticles by centrifugation.

-

Wash the particles extensively with toluene and ethanol to remove unreacted silane and by-products.

-

Dry the acrylate-modified silica nanoparticles under vacuum.

Protocol 3: Doxorubicin Loading onto Acrylate-Modified Silica Nanoparticles

This protocol describes the loading of the anticancer drug doxorubicin onto the functionalized silica nanoparticles.

Materials:

-

Acrylate-modified silica nanoparticles

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Disperse the acrylate-modified silica nanoparticles in the chosen buffer.

-

Prepare a stock solution of doxorubicin in the same buffer.

-

Add the doxorubicin solution to the nanoparticle suspension and stir at room temperature for 24 hours in the dark to allow for drug loading.

-

Collect the doxorubicin-loaded nanoparticles by centrifugation.

-

Wash the particles with the buffer to remove any unbound doxorubicin.

-

Quantify the amount of loaded doxorubicin by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard curve of doxorubicin.

Data Presentation

Table 1: Physicochemical Characterization of Bare and Modified Silica Nanoparticles

| Property | Bare Silica Nanoparticles | Acrylate-Modified Silica Nanoparticles |

| Particle Size (DLS) | 100-200 nm | 110-220 nm |

| Zeta Potential | -20 to -40 mV | -15 to -30 mV |

| Surface Area (BET) | 200-400 m²/g | 150-350 m²/g |

| Grafting Density (TGA) | N/A | 0.1-0.5 molecules/nm² |

Table 2: Doxorubicin Loading and Release Characteristics

| Parameter | Value |

| Doxorubicin Loading Capacity | 50-150 µg DOX / mg SNP |

| Doxorubicin Encapsulation Efficiency | 60-90% |

| In Vitro Release at pH 7.4 (24h) | 10-20% |

| In Vitro Release at pH 5.0 (24h) | 40-60% |

Visualizations

Caption: Experimental workflow for the synthesis, modification, and drug loading of silica nanoparticles.

Caption: Doxorubicin delivered by SNPs inhibits the PI3K/Akt signaling pathway.

Application Notes: Protocol for Grafting 3-(Methoxydimethylsilyl)propyl Acrylate onto Glass Slides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of glass slides is a critical step in a wide array of biomedical and biotechnological applications, including the fabrication of microarrays, biosensors, and cell culture substrates. The covalent attachment of a functionalized silane layer provides a robust platform for the subsequent immobilization of biomolecules, polymers, or cells. 3-(Methoxydimethylsilyl)propyl acrylate is a bifunctional molecule that serves as an excellent coupling agent. Its methoxydimethylsilyl group reacts with the hydroxyl groups present on a glass surface, forming stable covalent Si-O-Si bonds. The terminal acrylate group is then available for subsequent polymerization reactions, enabling the grafting of various materials to the glass substrate. This document provides a detailed protocol for the cleaning, activation, and subsequent grafting of this compound onto glass slides.

Key Applications

-

Microarray Fabrication: Creates a surface ready for the attachment of probes.

-

Biosensors: Functionalization is a key step in the development of optical and electrochemical biosensors.

-

Cell and Tissue Adhesion: Facilitates the durable attachment of cells and tissues for techniques like in situ hybridization, offering an alternative to coatings like poly-L-lysine.[1][2]

-

Enhanced Adhesion: Promotes the adhesion of polymer coatings and composites to glass surfaces.

Chemical Reaction Pathway

The grafting process involves two primary chemical reactions: hydrolysis and condensation. First, the methoxy group of the silane undergoes hydrolysis in the presence of trace water to form a reactive silanol group. This silanol group then condenses with the hydroxyl groups on the cleaned glass surface, forming a stable, covalent silicon-oxygen-silicon bond and tethering the acrylate-functionalized propyl chain to the surface.

Experimental Protocols

Materials and Reagents

-

Glass microscope slides

-

This compound

-

Ethanol (Absolute)

-

Toluene (Anhydrous)

-

Deionized (DI) water

-

Nitric Acid (5 N) or Sulfuric Acid and Hydrogen Peroxide (for Piranha solution)

-

Sonicator

-

Hot plate or drying oven

-

Staining jars or beakers

-

Fume hood

Protocol 1: Glass Slide Cleaning and Activation

Thorough cleaning is crucial to expose a sufficient number of hydroxyl groups for a uniform silane layer. Two methods are presented below.

Method A: Acid Treatment [3]

-

Place glass slides in a slide rack.

-

Immerse the slides in ethanol and sonicate for 5-10 minutes.

-

Rinse the slides thoroughly with DI water.

-

Caution: Perform in a fume hood with appropriate personal protective equipment (PPE). Immerse the slides in 5 N nitric acid overnight at room temperature.

-

Remove the slides and rinse copiously with DI water to remove all residual acid.

-

For surface hydration, immerse the slides in boiling DI water for up to 6 hours.[3]

-

Dry the slides completely in a drying oven at 100-120°C for at least 1 hour before silanization.

Method B: Piranha Solution [4]

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Prepare the Piranha solution by slowly adding 1 part of 35% (w/v) hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution is highly exothermic.

-

Immerse the cleaned slides in the Piranha solution for 10-15 minutes.

-

Carefully remove the slides and rinse thoroughly with DI water.

-

Dry the slides under a stream of nitrogen and use immediately or store in a desiccator. For enhanced activation, slides can be treated in an oxygen plasma chamber (e.g., 300 W for 5 minutes) just before silanization.[4]

Protocol 2: Silanization

This procedure should be conducted in a fume hood. The choice of solvent can influence the resulting silane layer. Anhydrous conditions are recommended for organic solvents to prevent premature polymerization of the silane in solution.[4]

Method A: Toluene-Based Silanization [3][5]

-

Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of the silane to 99 mL of toluene for a 1% solution.

-

Immerse the cleaned and dried glass slides in the silane solution.

-

Incubate overnight at room temperature or for 2-4 hours at 60-80°C.[3][5]

-

Remove the slides from the solution and rinse with fresh toluene to remove any unreacted silane.[3]

-

Rinse the slides with ethanol and then with DI water.

-

Cure the slides in an oven at 80-110°C for 1-4 hours to promote covalent bond formation.[3][4]

Method B: Ethanol-Based Silanization [1][2]

-

Prepare a silanization solution by diluting 1 mL of this compound in 200 mL of ethanol.

-

Immediately before use, add 6 mL of a dilute acetic acid solution (prepared by mixing 1 part glacial acetic acid with 10 parts water).[1][2] The acidic water initiates the hydrolysis of the methoxy group.

-

Immerse the cleaned slides in the solution and allow them to react for approximately 3-5 minutes.[2]

-

Pour off the excess solution and rinse the slides thoroughly with ethanol to remove residual reagent.[2]

-

Allow the slides to dry completely, for instance, in a drying oven.

Experimental Workflow

Data Presentation

The success of the surface modification is often verified by measuring the change in surface hydrophobicity using contact angle goniometry. A cleaned glass surface is highly hydrophilic (low contact angle), while a successfully silanized surface becomes more hydrophobic. The thickness of the grafted silane layer can be measured by ellipsometry.